1-Phenyl-N-(2-pyrrolidin-1-ylethyl)ethanamine;dihydrochloride
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Overview
Description
“1-Phenyl-N-(2-pyrrolidin-1-ylethyl)ethanamine;dihydrochloride” is also known as “2-Phenyl-2-(pyrrolidin-1-yl)ethylamine dihydrochloride”. It has a CAS Number of 31788-96-2 and a molecular weight of 263.21 . The IUPAC name is 2-phenyl-2-(1-pyrrolidinyl)ethanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18N2.2ClH/c13-10-12(14-8-4-5-9-14)11-6-2-1-3-7-11;;/h1-3,6-7,12H,4-5,8-10,13H2;2*1H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Specific chemical reactions involving “this compound” are not available in the sources I found .Physical and Chemical Properties Analysis
This compound is a solid powder at ambient temperature .Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine in Drug Discovery A Versatile Scaffold for Novel Biologically Active Compounds
explores the role of the pyrrolidine ring, a nitrogen heterocycle, in medicinal chemistry for the treatment of human diseases. Pyrrolidine and its derivatives, including prolinol, are highlighted for their ability to efficiently explore pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of molecules, and increase three-dimensional coverage through a phenomenon called “pseudorotation”. This review highlights the versatility of pyrrolidine derivatives in designing new compounds with various biological profiles by examining synthetic strategies, structure–activity relationships (SAR), and biological activities of these compounds (Giovanna Li Petri et al., 2021).
Stereochemistry and Pharmacology
Stereochemistry of phenylpiracetam and its methyl derivative improvement of the pharmacological profile
discusses the significance of stereochemistry in enhancing the pharmacological profiles of pyrrolidine-based compounds. The review specifically addresses enantiomerically pure (4R)-2-oxo-4-phenylpyrrolidine-1-carboxamide ((R)-phenylpiracetam) and its methyl derivative, highlighting how the configuration of stereocenters directly relates to the biological properties of the compounds. The review emphasizes the pharmacological advantages of selecting the most effective stereoisomer for drug development (G. Veinberg et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-phenyl-N-(2-pyrrolidin-1-ylethyl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c1-13(14-7-3-2-4-8-14)15-9-12-16-10-5-6-11-16;;/h2-4,7-8,13,15H,5-6,9-12H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBUVRRUAVAFMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCN2CCCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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